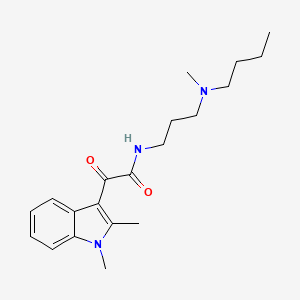

N-(3-(butyl(methyl)amino)propyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide

Description

N-(3-(Butyl(methyl)amino)propyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic compound featuring a 1,2-dimethylindole core linked to an oxoacetamide group. The acetamide nitrogen is substituted with a 3-(butyl(methyl)amino)propyl chain, which introduces both hydrophilic (amino group) and hydrophobic (butyl chain) properties.

Properties

IUPAC Name |

N-[3-[butyl(methyl)amino]propyl]-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3O2/c1-5-6-13-22(3)14-9-12-21-20(25)19(24)18-15(2)23(4)17-11-8-7-10-16(17)18/h7-8,10-11H,5-6,9,12-14H2,1-4H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQFBCSHYWVNJPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)CCCNC(=O)C(=O)C1=C(N(C2=CC=CC=C21)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(butyl(methyl)amino)propyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide typically involves multiple steps:

Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

Introduction of the Dimethyl Groups: The 1,2-dimethyl groups on the indole can be introduced through alkylation reactions using methyl iodide and a strong base such as sodium hydride.

Attachment of the Oxoacetamide Group: The oxoacetamide group can be introduced by reacting the indole derivative with an acyl chloride or anhydride in the presence of a base.

Addition of the Butyl(methyl)amino Group: The final step involves the nucleophilic substitution reaction where the butyl(methyl)amino group is attached to the propyl chain, which is then linked to the indole core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can occur at the oxoacetamide group, converting it to an amine using reducing agents like lithium aluminum hydride.

Substitution: The butyl(methyl)amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

Oxidation: Formation of indole-2-carboxylic acid derivatives.

Reduction: Conversion to N-(3-(butyl(methyl)amino)propyl)-2-(1,2-dimethyl-1H-indol-3-yl)acetamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, N-(3-(butyl(methyl)amino)propyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide can be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its interactions with biological macromolecules can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound can be investigated as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(3-(butyl(methyl)amino)propyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the context of its use. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related indole-acetamide derivatives, emphasizing substituent effects on biological activity and physicochemical properties.

Structural Analogues and Their Key Features

Pharmacokinetic and Toxicity Profiles

- Solubility: The target compound’s tertiary amine (butyl(methyl)amino) may enhance water solubility compared to D-24851’s pyridinyl group or C730-0557’s chlorobenzyl group .

- Toxicity: D-24851 lacks neurotoxicity despite microtubule inhibition, likely due to its unique binding site . The target compound’s aminoalkyl chain could further mitigate toxicity by avoiding P-glycoprotein-mediated efflux, a resistance mechanism observed in D-24851 studies .

Biological Activity

N-(3-(butyl(methyl)amino)propyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is a compound of interest due to its potential therapeutic applications and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name, which reflects its complex structure that includes an indole moiety and an oxoacetamide group. The molecular formula is C₁₄H₁₈N₂O₂, and it has a molecular weight of approximately 250.31 g/mol. Its structural features contribute to its biological activity, particularly its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine.

Key Mechanisms:

- Receptor Binding: The compound may exhibit affinity for serotonin receptors, which are implicated in mood regulation and anxiety.

- Enzyme Inhibition: It may inhibit certain enzymes involved in metabolic pathways, contributing to its pharmacological effects.

Pharmacological Effects

Research indicates that this compound possesses several pharmacological properties:

- Antidepressant Activity: In animal models, the compound has shown potential antidepressant effects by modulating neurotransmitter levels.

- Anti-inflammatory Properties: It may exert anti-inflammatory effects, potentially beneficial in treating conditions like arthritis or neuroinflammation.

- Neuroprotective Effects: Some studies suggest that it could protect neuronal cells from damage due to oxidative stress.

Case Studies

Several studies have investigated the biological activity of this compound:

Study 1: Antidepressant Effects

In a controlled study involving rodents, administration of the compound resulted in significant reductions in depressive-like behavior compared to control groups. Behavioral assays indicated an increase in locomotor activity and reduced immobility time in the forced swim test.

Study 2: Neuroprotective Properties

A study assessed the neuroprotective effects of the compound against glutamate-induced toxicity in neuronal cell cultures. Results showed a marked decrease in cell death and preservation of neuronal function, suggesting potential applications in neurodegenerative diseases.

Data Tables

Q & A

Basic Research Question

- 1H/13C NMR : Confirm proton environments (e.g., indole aromatic protons at δ 7.1–7.4 ppm, methyl groups at δ 1.2–2.1 ppm) and carbonyl resonances (δ 168–170 ppm) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <5 ppm mass accuracy .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement if single crystals are obtained .

What experimental strategies can resolve contradictions in bioactivity data across studies?

Advanced Research Question

- Orthogonal Assays : Validate receptor binding using both radioligand displacement and fluorescence polarization assays to confirm target engagement .

- Dose-Response Curves : Ensure reproducibility across multiple cell lines or animal models to rule out context-dependent effects .

- Structural Confirmation : Re-characterize batches with conflicting bioactivity via NMR/X-ray to exclude synthetic variability .

How can reaction yields be optimized for large-scale synthesis?

Advanced Research Question

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) to improve solubility of intermediates .

- Catalyst Optimization : Employ coupling agents like HATU or EDCI for efficient amide bond formation .

- Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., temperature, stoichiometry) affecting yield .

What in vitro assays are suitable for initial pharmacological profiling?

Basic Research Question

- Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase assays) .

- Cellular Uptake : Measure intracellular concentrations via LC-MS/MS in relevant cell lines (e.g., hepatic or neuronal) .

- Cytotoxicity : Use MTT or resazurin assays to establish therapeutic indices .

How can computational modeling elucidate the compound’s mechanism of action?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to target receptors (e.g., GPCRs or enzymes) .

- MD Simulations : Perform 100-ns trajectories in explicit solvent to assess stability of ligand-receptor complexes .

- QSAR Studies : Corrogate substituent effects (e.g., indole methylation) with bioactivity data to guide structural optimization .

What purification challenges arise during synthesis, and how are they addressed?

Basic Research Question

- Byproduct Removal : Use gradient chromatography (0–8% MeOH in CH₂Cl₂) to separate unreacted starting materials or acylated byproducts .

- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) to enhance crystal purity .

- HPLC-MS : Monitor purification in real-time with C18 columns and ESI-MS detection .

How does the compound’s stability under physiological conditions impact experimental design?

Advanced Research Question

- Degradation Studies : Incubate in simulated gastric fluid (pH 2) and plasma (pH 7.4) at 37°C, analyzing degradation products via LC-MS .

- Stabilization Strategies : Use lyophilization for long-term storage or formulate with cyclodextrins to enhance solubility and stability .

What structural analogs have been reported, and how do their activities compare?

Advanced Research Question

- Indole Modifications : Compare with N-cyclopropyl-2-(2-methylindol-3-yl)-2-oxoacetamide (reduced steric hindrance may alter receptor binding) .

- Side Chain Variations : Replace butyl(methyl)amino with pyrrolidinyl groups to assess impact on pharmacokinetics (e.g., logP, bioavailability) .

How are reaction intermediates characterized to ensure synthetic fidelity?

Basic Research Question

- TLC Monitoring : Use UV-active spots (Rf values) to track reaction progress .

- Isolation of Intermediates : Employ flash chromatography for unstable intermediates (e.g., oxoacetamide precursors) .

- Spectroscopic Cross-Check : Match IR carbonyl stretches (1700–1750 cm⁻¹) and HRMS data to theoretical values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.